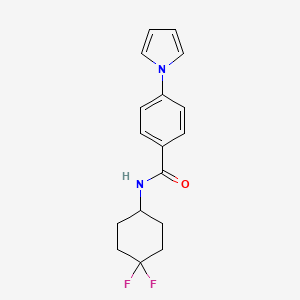

N-(4,4-difluorocyclohexyl)-4-(1H-pyrrol-1-yl)benzamide

Description

Properties

IUPAC Name |

N-(4,4-difluorocyclohexyl)-4-pyrrol-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F2N2O/c18-17(19)9-7-14(8-10-17)20-16(22)13-3-5-15(6-4-13)21-11-1-2-12-21/h1-6,11-12,14H,7-10H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUMKHLIGOZWAFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC=C(C=C2)N3C=CC=C3)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexyl)-4-(1H-pyrrol-1-yl)benzamide typically involves multiple steps:

Formation of the 4,4-difluorocyclohexylamine: This can be achieved by fluorination of cyclohexylamine using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Synthesis of 4-(1H-pyrrol-1-yl)benzoic acid: This involves the reaction of 4-bromobenzoic acid with pyrrole in the presence of a palladium catalyst (e.g., Pd(PPh3)4) under Suzuki coupling conditions.

Amide Bond Formation: The final step involves coupling the 4,4-difluorocyclohexylamine with 4-(1H-pyrrol-1-yl)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The pyrrole ring can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA).

Reduction: The benzamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atoms on the cyclohexyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: m-CPBA in dichloromethane at room temperature.

Reduction: LiAlH4 in dry ether at low temperatures.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).

Major Products

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of N-(4-aminocyclohexyl)-4-(1H-pyrrol-1-yl)benzamide.

Substitution: Formation of substituted cyclohexyl derivatives.

Scientific Research Applications

N-(4,4-difluorocyclohexyl)-4-(1H-pyrrol-1-yl)benzamide:

Medicinal Chemistry: It can be explored as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Biology: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific biomolecules.

Mechanism of Action

The mechanism by which N-(4,4-difluorocyclohexyl)-4-(1H-pyrrol-1-yl)benzamide exerts its effects depends on its target application:

Molecular Targets: It may interact with specific receptors, enzymes, or proteins, modulating their activity.

Pathways Involved: The compound could influence signaling pathways, metabolic processes, or gene expression, depending on its interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

N-(4-fluorocyclohexyl)-4-(1H-pyrrol-1-yl)benzamide: Similar structure but with only one fluorine atom.

N-(4,4-difluorocyclohexyl)-4-(1H-imidazol-1-yl)benzamide: Similar structure but with an imidazole ring instead of a pyrrole ring.

Uniqueness

- The presence of two fluorine atoms on the cyclohexyl ring and the pyrrole ring makes N-(4,4-difluorocyclohexyl)-4-(1H-pyrrol-1-yl)benzamide unique in terms of its electronic properties and potential reactivity.

- The combination of these structural features may confer specific biological activity or material properties that are distinct from its analogs.

Biological Activity

N-(4,4-difluorocyclohexyl)-4-(1H-pyrrol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, interaction with biological targets, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 284.30 g/mol

The compound features a benzamide core substituted with a pyrrole and a difluorocyclohexyl group, which contributes to its distinctive physical and chemical properties.

The biological activity of this compound is primarily attributed to its interaction with specific proteins and enzymes. Research has indicated that this compound may modulate the activity of several molecular targets, including:

- Bcl-2 Proteins : Studies have shown that this compound exhibits binding affinity to Bcl-2, a key regulator of apoptosis. This interaction may enhance apoptotic signaling in cancer cells.

- PARP Inhibition : Similar compounds have been investigated for their role as poly(ADP-ribose) polymerase (PARP) inhibitors. PARP plays a crucial role in DNA repair mechanisms; thus, inhibiting this enzyme can lead to increased cancer cell death, particularly in BRCA-mutated tumors .

Binding Affinity Studies

Binding studies utilizing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to assess the interaction of this compound with target proteins. These studies provide insights into the compound's potential efficacy as a therapeutic agent.

Antiproliferative Activity

In vitro studies have demonstrated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes the IC values obtained from these studies:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | MDA-MB-436 (Breast Cancer) | TBD |

| Olaparib (Control) | MDA-MB-436 | 10.70 |

Note : Specific IC values for this compound were not provided in the available literature but are expected to be competitive with established PARP inhibitors like Olaparib .

Case Studies

A notable case study involved the evaluation of this compound in combination with other chemotherapeutic agents. The results indicated enhanced efficacy when used alongside standard treatments, suggesting potential for combination therapy strategies in oncological applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4,4-difluorocyclohexyl)-4-(1H-pyrrol-1-yl)benzamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via hydrolysis of ester intermediates followed by coupling with 4,4-difluorocyclohexan-1-amine (Method A). For example, derivatives synthesized via this method achieved yields ranging from 35% to 78%, depending on substituents . Key parameters include solvent choice (e.g., DMSO or ethanol), temperature control (room temperature to reflux), and catalyst selection (e.g., triethylamine). Purification via column chromatography and characterization by ¹H/¹³C NMR and ESI-MS are critical for confirming structural integrity .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

- Methodological Answer : Structural elucidation requires multi-nuclear NMR (¹H, ¹³C) to confirm connectivity and stereochemistry. Mass spectrometry (ESI-MS) validates molecular weight, while HPLC ensures purity (>95%). For example, derivatives with similar scaffolds (e.g., thiazole-4-carboxamides) were confirmed via these techniques, with NMR data revealing distinct signals for the difluorocyclohexyl moiety (δ ~4.5 ppm for axial protons) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer : Solubility varies with solvent polarity. Polar aprotic solvents (DMSO, DMF) enhance solubility due to the benzamide and pyrrole groups, while stability in aqueous buffers depends on pH (avoid strongly acidic/basic conditions). Storage at -20°C under inert atmosphere (argon) is recommended to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Methodological Answer : SAR studies should focus on modifying the pyrrole and benzamide substituents. For instance, replacing the pyrrole with pyrimidine (as in structurally related compounds) modulates target affinity. Computational docking (e.g., AutoDock Vina) can predict binding modes to receptors like potassium channels, as seen in analogs (e.g., rimtuzalcap, a calcium-activated potassium channel modulator) .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

- Methodological Answer : Use QSAR models (e.g., SwissADME) to predict logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions. Molecular dynamics simulations (GROMACS) can assess binding stability to targets like BCL-2 (inspired by venetoclax analogs) .

Q. How should researchers address contradictions in synthetic yields or biological data across studies?

- Methodological Answer : Discrepancies in yields (e.g., 35% vs. 78% for similar derivatives) may arise from steric effects of substituents or solvent purity. Replicate reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere) and validate via kinetic studies (e.g., monitoring by TLC/HPLC). For biological data, use orthogonal assays (e.g., SPR and cellular viability) to confirm activity .

Q. What strategies are recommended for handling reactive intermediates during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.